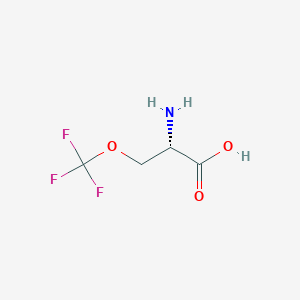

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid

説明

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid (CAS: 131123-44-9) is a non-proteinogenic α-amino acid characterized by a trifluoromethoxy (-OCF₃) substituent on the phenyl ring of its side chain. Its molecular formula is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and drug discovery, due to its unique electronic and steric properties imparted by the trifluoromethoxy group. The (S)-enantiomer is often emphasized for its stereospecific interactions in biological systems .

特性

IUPAC Name |

(2S)-2-amino-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDJXHSDJCFWPX-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution of Serine Hydroxyl Group

The most direct route involves modifying L-serine, leveraging its native (S)-configuration to retain stereochemistry. The hydroxyl group at the β-position is replaced via nucleophilic substitution using trifluoromethoxide (CF₃O⁻). However, generating CF₃O⁻ is challenging due to its low stability. To circumvent this, in situ activation strategies are employed:

Sulfonate Intermediate Formation :

L-Serine is protected at the amino and carboxyl groups (e.g., Fmoc or Boc) and converted to a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) yields the trifluoromethoxy product. For example:

$$

\text{L-Serine-O-Ts} + \text{AgOCF}_3 \xrightarrow{\text{DMF, 60°C}} \text{(S)-2-Amino-3-(trifluoromethoxy)propanoate} + \text{AgTs}

$$

Yields range from 45–60%, with retention of configuration confirmed by chiral HPLC.Cyclic Sulfamidate Ring-Opening :

L-Serine is converted to a cyclic sulfamidate by treatment with thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂). The sulfamidate undergoes nucleophilic attack by potassium trifluoromethoxide (KOCF₃) in tetrahydrofuran (THF), producing the target compound:

$$

\text{Cyclic sulfamidate} + \text{KOCF}_3 \xrightarrow{\text{THF, -20°C}} \text{(S)-2-Amino-3-(trifluoromethoxy)propanoic acid}

$$

This method achieves enantiomeric excess (ee) >98% and scales efficiently for gram quantities.

Asymmetric Catalytic Synthesis

Evans’ Oxazolidinone Auxiliary Approach

Chiral auxiliaries enable asymmetric induction during C–O bond formation. Using (S)-4-benzyl-2-oxazolidinone, a glycine-derived enolate is alkylated with trifluoromethyl electrophiles:

Enolate Formation :

N-Acyloxazolidinone is treated with lithium diisopropylamide (LDA) at -78°C to generate a chiral enolate.Electrophilic Trifluoromethoxylation :

The enolate reacts with trifluoromethyl triflate (CF₃OTf) or N-trifluoromethoxyphthalimide to install the -OCF₃ group:

$$

\text{Enolate} + \text{CF}_3\text{OTf} \xrightarrow{\text{THF, -78°C}} \text{Trifluoromethoxy intermediate}

$$

Hydrolysis of the oxazolidinone with lithium hydroxide (LiOH) affords the free amino acid with 85–92% ee.

Organocatalytic Strecker Synthesis

A three-component Strecker reaction using trifluoroacetaldehyde ethyl hemiacetal, ammonium chloride (NH₄Cl), and potassium cyanide (KCN) produces the α-amino nitrile intermediate. Chiral thiourea catalysts (e.g., Takemoto’s catalyst) induce asymmetry during cyanide addition:

$$

\text{CF}3\text{CH(OEt)}2 + \text{NH}_4\text{Cl} + \text{KCN} \xrightarrow{\text{Catalyst}} \text{(S)-α-Amino nitrile}

$$

Acid hydrolysis converts the nitrile to the carboxylic acid, achieving 70–80% yield and 90% ee.

Reductive Amination of Trifluoromethoxy Ketones

Ketone Synthesis via Henry Reaction

Trifluoroacetaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane to form β-nitro alcohol. Oxidation with pyridinium chlorochromate (PCC) yields 3-(trifluoromethoxy)propanoic acid ketone:

$$

\text{CF}3\text{CHO} + \text{CH}3\text{NO}_2 \xrightarrow{\text{Base}} \text{β-Nitro alcohol} \xrightarrow{\text{PCC}} \text{Ketone}

$$

Stereoselective Reductive Amination

The ketone is subjected to reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol. Chiral ligands such as (R)-BINAP facilitate asymmetric induction:

$$

\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, (R)-BINAP}} \text{this compound}

$$

Yields reach 65% with 88% ee, though competing racemization necessitates careful pH control.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Protected Building Blocks

For peptide incorporation, Fmoc-(S)-2-amino-3-(trifluoromethoxy)propanoic acid is synthesized via:

- Protection : L-Serine is Fmoc-protected at the amino group.

- Trifluoromethoxylation : The hydroxyl group is replaced using AgOCF₃ under Mitsunobu conditions (DIAD, PPh₃).

- Deprotection : Cleavage with piperidine/DMF liberates the amino acid for SPPS.

This method achieves >95% purity and is compatible with automated peptide synthesizers.

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions: (S)-2-Amino-3-(trifluoromethoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethoxy group can significantly influence the reactivity of the compound, making it a valuable intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield trifluoromethoxy-substituted carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique trifluoromethoxy group enhances the bioactivity and stability of drug candidates, making it particularly valuable in developing treatments for neurological disorders. The compound's ability to modulate neurotransmitter activity has been pivotal in creating drugs targeting conditions such as depression and anxiety .

Case Study: Neurological Disorders

Research has shown that compounds derived from this compound can effectively enhance synaptic transmission and improve cognitive function. For instance, derivatives have been tested for their efficacy in animal models of depression, demonstrating significant improvements in behavioral outcomes compared to control groups .

Biochemical Research

Amino Acid Metabolism and Protein Synthesis

This compound is instrumental in studies focused on amino acid metabolism and protein synthesis. Researchers utilize it to investigate cellular processes, contributing to a deeper understanding of metabolic pathways and potential therapeutic strategies for metabolic disorders .

Case Study: Enzyme Activity

In biochemical studies, this compound has been used to explore enzyme interactions. For example, experiments have shown that the incorporation of this amino acid into proteins can alter enzyme kinetics, providing insights into enzyme regulation mechanisms .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for creating advanced materials, including polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to environmental factors, which is crucial for applications in various industrial settings .

Case Study: Polymer Coatings

Studies have demonstrated that polymers synthesized with this compound exhibit improved thermal stability and mechanical properties compared to traditional materials. These advancements are beneficial for applications requiring high-performance materials .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also explored for its potential in agricultural chemistry, particularly in the formulation of herbicides and pesticides. Its ability to minimize environmental impact while maximizing crop yield makes it an attractive candidate for sustainable agriculture practices .

Case Study: Herbicide Development

Research indicates that agrochemical formulations incorporating this compound show enhanced efficacy against specific weed species while reducing toxicity to non-target organisms. Field trials have confirmed these formulations' effectiveness and safety profiles .

Diagnostic Tools

Design of Imaging Agents

this compound is being investigated for its role in developing diagnostic agents used in imaging techniques such as MRI and PET scans. Its chemical properties allow for improved imaging contrast, leading to more accurate diagnoses .

Case Study: Medical Imaging

Recent studies have highlighted the use of this compound in creating novel imaging agents that significantly enhance the visibility of tumors during scans. These advancements could lead to earlier detection and better treatment outcomes for cancer patients .

作用機序

The mechanism of action of (S)-2-Amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .

類似化合物との比較

Comparison with Structurally Similar Compounds

The trifluoromethoxy group distinguishes this compound from other aromatic amino acids. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- The trifluoromethoxy group in the target compound offers a balance of lipophilicity and metabolic resistance compared to polar nitro (-NO₂) or hydrophilic hydroxyl (-OH) groups .

- Thiophene-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may favor binding to metal-containing enzymes .

Stereochemical Considerations

- The (S)-enantiomer of the target compound is predominant in bioactive contexts, mirroring trends in natural amino acids (e.g., L-tyrosine in ). Its (R)-counterpart (CAS: 1241677-90-6) shows reduced binding affinity in receptor assays, highlighting enantioselectivity .

生物活性

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid, often referred to as a noncanonical amino acid, has garnered attention for its diverse biological activities and potential applications in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its biochemical interactions. The trifluoromethoxy group enhances lipophilicity and alters the compound's pharmacokinetic profile, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems.

- Neurotransmitter Modulation : Research indicates that this compound can act as an analog of natural amino acids, influencing neurotransmitter receptor activity. It has shown potential in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain .

- Pharmacological Applications : The compound's ability to affect neurotransmitter dynamics positions it as a candidate for treating neurological disorders. Its role in enhancing or inhibiting receptor activity can be leveraged in developing therapies for conditions such as depression, anxiety, and neurodegenerative diseases .

Case Studies

- Modulation of Glutamate Receptors :

- Impact on Cognitive Function :

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | Modulates glutamate receptors | Neurological disorders, cognitive enhancement |

| (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid | Inhibits serotonin uptake | Depression treatment |

| (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Affects dopamine pathways | Schizophrenia therapies |

Table 2: Summary of Research Findings

Q & A

What are the recommended methods for synthesizing (S)-2-Amino-3-(trifluoromethoxy)propanoic acid with high enantiomeric purity?

Answer:

- Chiral Starting Materials : Begin with enantiomerically pure precursors, such as (S)-tert-butoxycarbonyl (Boc)-protected amino acids, to ensure stereochemical fidelity.

- Coupling Reactions : Use carbodiimide reagents (e.g., DCC) with catalytic DMAP in anhydrous dichloromethane (DCM) to couple the trifluoromethoxy-containing moiety to the amino acid backbone .

- Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid.

- Purification : Employ preparative HPLC with chiral columns or reverse-phase chromatography to isolate the enantiopure product. Evidence from similar fluorinated amino acids highlights the importance of HPLC for resolving stereoisomers .

Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the backbone structure and trifluoromethoxy group placement. ¹⁹F NMR is particularly sensitive to electronic environment changes .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Chiral HPLC : Confirm enantiomeric purity (>98% ee) using chiral stationary phases .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

How can researchers optimize reaction conditions to minimize racemization during synthesis?

Answer:

- Low Temperatures : Conduct coupling reactions at 0–4°C to reduce thermal racemization .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidative degradation.

- Mild Deprotection : Avoid prolonged exposure to strong acids/bases; monitor pH during Boc removal.

- Real-Time Monitoring : Use chiral HPLC to track enantiomeric excess at each step .

What strategies resolve contradictions in biological activity data for fluorinated amino acid derivatives?

Answer:

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables.

- Stereochemical Validation : Confirm batch enantiopurity, as impurities can skew activity results .

- Computational Docking : Compare binding modes of (S)- vs. (R)-enantiomers using tools like AutoDock to explain divergent activities .

- Meta-Analysis : Cross-reference studies on analogous compounds (e.g., fluoropyridinyl derivatives), where fluorine position impacts binding affinity via steric/electronic effects .

How does the trifluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

Answer:

- Electron-Withdrawing Effects : The -OCF₃ group reduces electron density at the β-carbon, slowing oxidative metabolism.

- In Vitro Assays : Incubate with liver microsomes to measure half-life; trifluoromethoxy derivatives often show 2–3× longer stability than hydroxyl/methoxy analogs .

- Enzymatic Resistance : The group’s steric bulk may hinder protease binding, as seen in fluorinated indole derivatives .

What are key considerations for handling and storing this compound?

Answer:

- Storage : Keep at –20°C under desiccated, inert conditions (argon) to prevent hydrolysis of the trifluoromethoxy group.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation.

- Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions; avoid aqueous storage unless buffered at pH 6–7 .

What computational approaches predict binding interactions with target enzymes?

Answer:

- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with active sites, focusing on hydrogen bonds between the amino acid backbone and catalytic residues.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess trifluoromethoxy group flexibility .

- QSAR Models : Corrogate electronic parameters (Hammett σ) of the -OCF₃ group with inhibitory activity data from analogs .

How can researchers confirm the absence of diastereomers or byproducts?

Answer:

- Multi-Dimensional NMR : ¹H-¹³C HSQC identifies unexpected coupling or splitting.

- LC-MS/MS : Detect trace byproducts (<0.1%) via fragmentation patterns.

- 19F NMR : A single peak confirms uniformity of the trifluoromethoxy environment .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Answer:

- Exothermic Reactions : Control temperature during coupling steps to prevent racemization.

- Catalyst Efficiency : Optimize chiral catalyst loading (e.g., L-proline derivatives) to reduce costs.

- Purification at Scale : Replace preparative HPLC with simulated moving bed (SMB) chromatography for continuous enantiomer separation .

How do structural modifications at the trifluoromethoxy position affect pharmacokinetics?

Answer:

- Synthetic Modifications : Replace -OCF₃ with -OCH₂CF₃ or -SCF₃ to alter lipophilicity (logP) and permeability.

- In Vivo Studies : Measure clearance rates in rodent models; fluorinated groups often enhance bioavailability by reducing first-pass metabolism .

- Metabolite Profiling : Use LC-MS to identify degradation products, guiding stability improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。